molecular formula C8H15Cl2N3 B2706966 (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230789-62-3

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No. B2706966
CAS RN: 2230789-62-3
M. Wt: 224.13
InChI Key: GUBSPZDVKLWTHU-QFHMQQKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride, also known as JNJ-40411813, is a novel small molecule that has been developed for scientific research purposes. It is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a critical role in T-cell activation and inflammation.

Scientific Research Applications

C–H Functionalization Reactions

a. Rhodium(III)-Catalyzed C–H Alkenylation: Researchers have explored the use of this compound in Rhodium(III)-catalyzed C–H bond functionalization with internal alkynes. By controlling the solvent conditions, they achieved divergent synthesis pathways:

1H-Indazoles Synthesis

(1r,3r)-3-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride: plays a crucial role in the synthesis of 1H-indazoles:

a. Rhodium(III)-Catalyzed Hydrazine-Directed C–H Functionalization: This compound has been employed in a [4+1] annulation process. The reaction involves the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, leading to the formation of diverse 1H-indazoles. These heterocyclic compounds find applications in medicinal chemistry, materials science, and more .

Doping in Organic Electronic Devices

(1r,3r)-3-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride: and related cobalt(III) complexes have been investigated for their use as p-type dopants in organic electronic devices. Specifically, they enhance the charge-transport properties of hole conductors like spiro-MeOTAD. This research contributes to the development of efficient organic solar cells and other optoelectronic devices .

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSPZDVKLWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.